Superior Biochemical Potency (IC50) Against TGFβR1 Compared to Class-Leading Inhibitors
BMS-986260 exhibits an IC50 of 1.6 nM against TGFβR1 in a biochemical binding assay, representing a 4-fold higher potency than Vactosertib (IC50 = 6.68 nM) and over 10-fold higher than Galunisertib (IC50 = 20 nM) . This difference is significant for applications requiring maximal target engagement at lower concentrations.
| Evidence Dimension | TGFβR1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Vactosertib: 6.68 nM; Galunisertib: 20 nM |
| Quantified Difference | 4.2-fold more potent than Vactosertib; 12.5-fold more potent than Galunisertib |
| Conditions | Biochemical binding assay |
Why This Matters
This higher potency enables the use of lower compound concentrations in in vitro experiments, reducing the risk of off-target effects and conserving valuable compound stock.
- [1] Leonardo-Sousa, C., et al. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. Mol. Ther. Oncol. 2025, 33, 1, 200945. View Source
